molecular formula C19H25ClN2O3 B4259526 (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

Numéro de catalogue B4259526
Poids moléculaire: 364.9 g/mol
Clé InChI: BWEQUTYHOJPRMC-YNDRMARASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol, also known as NBI-98854, is a novel selective dopamine transporter inhibitor. It has been found to be effective in treating a variety of neurological and psychiatric disorders, including tardive dyskinesia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to have a number of biochemical and physiological effects. It selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its selective inhibition of the dopamine transporter, its effectiveness in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia, and its potential use in treating ADHD. The limitations of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include the lack of information on its long-term safety and efficacy, and the need for further research to determine its optimal dosage and administration.

Orientations Futures

There are several future directions for research on (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the long-term safety and efficacy of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in treating neurological and psychiatric disorders.
2. Investigation of the optimal dosage and administration of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol for different disorders.
3. Exploration of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in other neurological and psychiatric disorders.
4. Development of new and improved dopamine transporter inhibitors based on the structure of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol.
5. Investigation of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol is a novel selective dopamine transporter inhibitor that has shown promise in treating a variety of neurological and psychiatric disorders. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in lab experiments and clinical settings.

Applications De Recherche Scientifique

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its therapeutic potential in neurological and psychiatric disorders. In preclinical studies, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to be effective in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia. In clinical trials, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to significantly reduce the severity of tardive dyskinesia in patients with schizophrenia and other psychiatric disorders. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been studied for its potential use in treating ADHD, with promising results in animal models.

Propriétés

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-15-4-1-14(2-5-15)3-6-19(25)22-12-9-17(18(24)13-22)21-10-7-16(23)8-11-21/h1-6,16-18,23-24H,7-13H2/b6-3+/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQUTYHOJPRMC-YNDRMARASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 2
Reactant of Route 2
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 3
Reactant of Route 3
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 4
Reactant of Route 4
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 5
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 6
Reactant of Route 6
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.